4.5‑Fold Greater Enzymatic Potency than the Parent Hit Compound 1 on PfAM1
In the same recombinant PfAM1 enzymatic assay, BDM14471 (compound 2) yielded an IC50 of 6 nM, whereas the direct parent compound 1 (differing only by the absence of the para‑fluoro substituent on the benzyl ring) showed an IC50 of 27 nM [1]. This represents a 4.5‑fold improvement in inhibitory potency upon introduction of the para‑fluorobenzylamido group.
| Evidence Dimension | Inhibitory potency against recombinant PfAM1 (IC50) |
|---|---|
| Target Compound Data | 6 nM (BDM14471 / compound 2) |
| Comparator Or Baseline | 27 nM (compound 1 / hit 1; lacks para‑fluoro) |
| Quantified Difference | 4.5‑fold lower IC50 (6 vs 27 nM) |
| Conditions | Recombinant PfAM1 enzyme; substrate: Leu‑pNA; IC50 values are means of at least three experiments with standard error <10%. |
Why This Matters
This direct comparison quantifies the substantial contribution of the para‑fluoro substituent to binding affinity, a key differentiator for users requiring maximal target engagement at lowest compound concentrations.
- [1] Deprez-Poulain, R.; Flipo, M.; Piveteau, C.; Leroux, F.; Dassonneville, S.; Florent, I.; Maes, L.; Cos, P.; Deprez, B. Structure–Activity Relationships and Blood Distribution of Antiplasmodial Aminopeptidase‑1 Inhibitors. J. Med. Chem. 2012, 55 (24), 10909–10917. DOI: 10.1021/jm301506h. View Source
